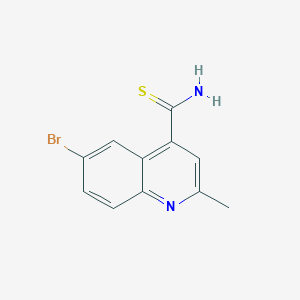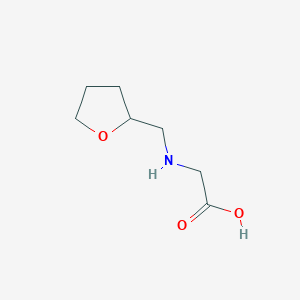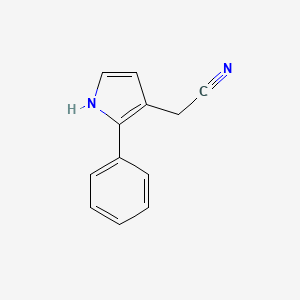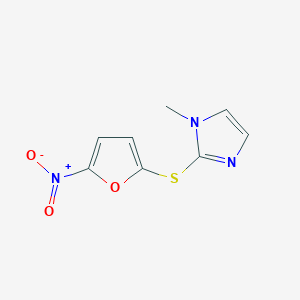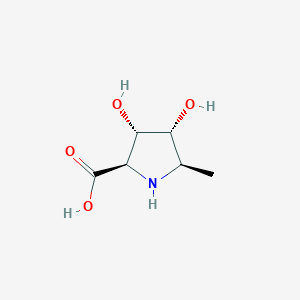
(2R,3S,4R,5R)-3,4-dihydroxy-5-methylpyrrolidine-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R,3S,4R,5R)-3,4-dihydroxy-5-methylpyrrolidine-2-carboxylic acid is a chiral compound with multiple hydroxyl groups and a carboxylic acid functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,4R,5R)-3,4-dihydroxy-5-methylpyrrolidine-2-carboxylic acid typically involves the use of chiral starting materials and stereoselective reactions. One common method is the asymmetric synthesis, which employs chiral catalysts or chiral auxiliaries to ensure the desired stereochemistry. The reaction conditions often include controlled temperatures, specific solvents, and precise pH levels to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale fermentation processes using genetically engineered microorganisms. These microorganisms are designed to produce the compound through their metabolic pathways, which are then harvested and purified using various chromatographic techniques.
化学反应分析
Types of Reactions
(2R,3S,4R,5R)-3,4-dihydroxy-5-methylpyrrolidine-2-carboxylic acid can undergo several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) for halogenation or amines for amination are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield diketones, while reduction of the carboxylic acid can produce primary alcohols.
科学研究应用
Chemistry
In chemistry, (2R,3S,4R,5R)-3,4-dihydroxy-5-methylpyrrolidine-2-carboxylic acid is used as a chiral building block for the synthesis of more complex molecules. Its unique stereochemistry makes it valuable for studying stereoselective reactions and developing new synthetic methodologies.
Biology
In biological research, this compound is studied for its potential role in metabolic pathways and enzyme interactions. It can serve as a model compound for understanding the behavior of similar molecules in biological systems.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Its ability to interact with specific enzymes and receptors makes it a candidate for drug development, particularly in the treatment of metabolic disorders and other diseases.
Industry
In the industrial sector, this compound is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its chiral nature is particularly valuable in the synthesis of enantiomerically pure products.
作用机制
The mechanism of action of (2R,3S,4R,5R)-3,4-dihydroxy-5-methylpyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets such as enzymes and receptors. The compound’s hydroxyl and carboxylic acid groups allow it to form hydrogen bonds and ionic interactions with these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.
相似化合物的比较
Similar Compounds
(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanal: This compound shares a similar stereochemistry and functional groups but differs in the number of hydroxyl groups and overall structure.
(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl: Another compound with similar stereochemistry but different functional groups and applications.
Uniqueness
What sets (2R,3S,4R,5R)-3,4-dihydroxy-5-methylpyrrolidine-2-carboxylic acid apart is its specific combination of hydroxyl and carboxylic acid groups, along with its chiral centers. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in scientific research and industrial applications.
属性
分子式 |
C6H11NO4 |
|---|---|
分子量 |
161.16 g/mol |
IUPAC 名称 |
(2R,3S,4R,5R)-3,4-dihydroxy-5-methylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C6H11NO4/c1-2-4(8)5(9)3(7-2)6(10)11/h2-5,7-9H,1H3,(H,10,11)/t2-,3-,4-,5+/m1/s1 |
InChI 键 |
VSJDWHSFHHZBIV-AIHAYLRMSA-N |
手性 SMILES |
C[C@@H]1[C@H]([C@H]([C@@H](N1)C(=O)O)O)O |
规范 SMILES |
CC1C(C(C(N1)C(=O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



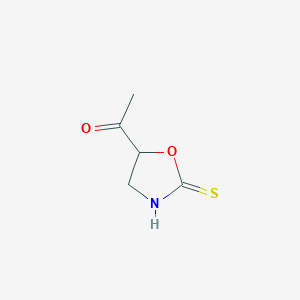
![methyl 5-methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B15207684.png)

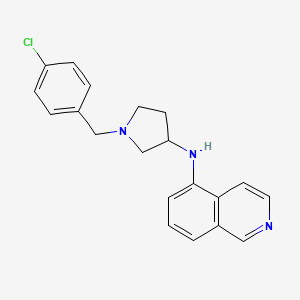
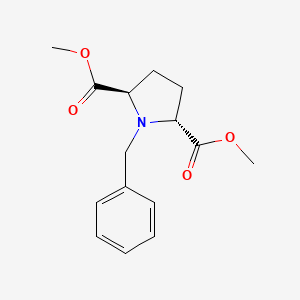
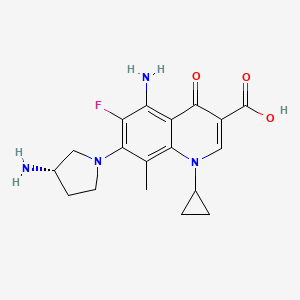
![2-(Difluoromethyl)benzo[d]oxazole-6-acrylic acid](/img/structure/B15207720.png)

